2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid
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Overview
Description
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a dimethylamino group, a hydroxyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-(dimethylamino)-1-hydroxynaphthalene-2-carboxylic acid with benzoic acid derivatives under acidic or basic conditions. The reaction may require catalysts such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or benzoquinones.
Reduction: Formation of naphthols or benzylic alcohols.
Substitution: Formation of halogenated derivatives or amides.
Scientific Research Applications
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carbonyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 3-Dimethylaminobenzoic acid
- 2-Dimethylaminobenzoic acid
Uniqueness
2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid is unique due to its naphthalene core structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
106323-26-6 |
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Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[6-(dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid |
InChI |
InChI=1S/C20H17NO4/c1-21(2)13-8-10-14-12(11-13)7-9-17(18(14)22)19(23)15-5-3-4-6-16(15)20(24)25/h3-11,22H,1-2H3,(H,24,25) |
InChI Key |
BEUDNQKYAIFFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
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